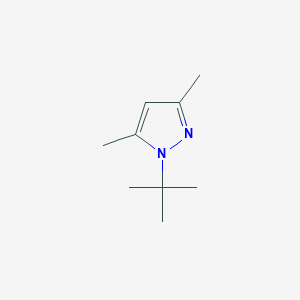

1-tert-butyl-3,5-diméthyl-1H-pyrazole

Vue d'ensemble

Description

1-(tert-butyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : Agents antimicrobiens

Les dérivés du pyrazole, y compris le 1-tert-butyl-3,5-diméthyl-1H-pyrazole, ont été largement étudiés pour leurs propriétés antimicrobiennes. Ils sont connus pour présenter un large spectre d'activités biologiques et sont particulièrement efficaces contre diverses souches de bactéries et de champignons. La modification structurelle du noyau pyrazole peut conduire à des composés ayant un potentiel en tant que nouveaux agents antimicrobiens, ce qui est crucial dans la lutte contre les agents pathogènes résistants aux antibiotiques .

Agriculture : Pesticides et herbicides

Dans le secteur agricole, les dérivés du pyrazole servent d'ingrédients actifs dans les pesticides et les herbicides. Leur capacité à perturber le cycle de vie des ravageurs et des mauvaises herbes, tout en étant sûrs pour les cultures, les rend précieux pour améliorer le rendement des cultures et la protection. La recherche sur le This compound pourrait conduire au développement d'agrochimiques plus efficaces et écologiques .

Science des matériaux : Additifs polymères

La stabilité thermique et la nature non toxique du composé en font un excellent candidat pour être utilisé comme additif dans les polymères. Il peut améliorer la stabilité thermique de la matrice polymère, ce qui est essentiel pour prolonger la durée de vie et les performances du matériau dans diverses applications, de l'emballage aux pièces automobiles .

Synthèse organique : Blocs de construction

This compound : peut servir de bloc de construction en synthèse organique. Ses sites réactifs permettent diverses transformations chimiques, ce qui en fait un intermédiaire polyvalent pour synthétiser une large gamme de molécules complexes. Ceci est particulièrement utile dans l'industrie pharmaceutique, où les dérivés du pyrazole font partie de nombreuses molécules médicamenteuses .

Chimie de coordination : Ligands pour les complexes métalliques

En raison de la présence d'atomes d'azote, les dérivés du pyrazole peuvent se coordonner aux métaux pour former des complexes. Ces complexes ont des applications en catalyse, dans les matériaux magnétiques et en tant que capteurs. La recherche sur le comportement de coordination du This compound pourrait conduire à de nouvelles découvertes dans ce domaine .

Découverte de médicaments : Pharmacophore

Le cycle pyrazole est un pharmacophore courant dans la découverte de médicaments. Il est présent dans de nombreux médicaments en raison de ses interactions favorables avec les cibles biologiques. En tant que pharmacophore, le This compound pourrait être la partie clé dans le développement de nouveaux agents thérapeutiques pour diverses maladies .

Safety and Hazards

“1-tert-butyl-3,5-dimethyl-1H-pyrazole” may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It’s structurally similar compound, 3,5-dimethylpyrazole, has been found to act as a blocking agent for isocyanates .

Mode of Action

Based on the known actions of similar pyrazole compounds, it may interact with its targets by forming complexes

Biochemical Pathways

Pyrazole derivatives have been implicated in various biochemical reactions, including the formation of pyrazolato ligated complexes .

Result of Action

Similar compounds have been used to prepare n -1-substituted derivatives having antibacterial activity .

Analyse Biochimique

Biochemical Properties

1-tert-butyl-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of protein glycation, which is a process where sugar molecules bind to proteins, potentially leading to various diseases . Additionally, 1-tert-butyl-3,5-dimethyl-1H-pyrazole exhibits anti-inflammatory, antibacterial, and antifungal properties . These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins.

Cellular Effects

1-tert-butyl-3,5-dimethyl-1H-pyrazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as reduced inflammation or enhanced antibacterial activity. Furthermore, 1-tert-butyl-3,5-dimethyl-1H-pyrazole has been shown to impact cellular metabolism by inhibiting specific metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of 1-tert-butyl-3,5-dimethyl-1H-pyrazole involves its interaction with various biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, it can inhibit the activity of glycation enzymes by forming stable complexes with them, preventing the enzymes from catalyzing their respective reactions . Additionally, 1-tert-butyl-3,5-dimethyl-1H-pyrazole can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-tert-butyl-3,5-dimethyl-1H-pyrazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-tert-butyl-3,5-dimethyl-1H-pyrazole is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . In in vitro and in vivo studies, the compound has demonstrated consistent effects on cellular function over time, with minimal long-term adverse effects observed .

Dosage Effects in Animal Models

The effects of 1-tert-butyl-3,5-dimethyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and enhanced antibacterial activity . At higher doses, it can cause toxic or adverse effects, including liver toxicity and respiratory irritation . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

1-tert-butyl-3,5-dimethyl-1H-pyrazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit specific metabolic enzymes, leading to altered levels of certain metabolites . These interactions can have downstream effects on cellular metabolism, potentially influencing overall cellular function and health.

Transport and Distribution

The transport and distribution of 1-tert-butyl-3,5-dimethyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . This localization is crucial for its activity, as it enables the compound to interact with its target biomolecules effectively.

Subcellular Localization

1-tert-butyl-3,5-dimethyl-1H-pyrazole exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes . This subcellular localization is essential for the compound’s efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

1-tert-butyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-7-6-8(2)11(10-7)9(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVKQPSDGDWDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380296 | |

| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647824-46-2 | |

| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)

![3-(Aminomethyl)benzo[b]thiophene](/img/structure/B1272751.png)

![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)